4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: 3,3-dimethylbutanoic acid, coupling agent (e.g., EDC, DCC), N,N-dimethylamine
Conditions: Room temperature to moderate heat, inert atmosphere
Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated by the coupling agent and then reacts with N,N-dimethylamine to form the dimethylbutanamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow chemistry techniques and continuous processing can be employed to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a carboxamide group. The dimethylbutanamido group is then introduced through a series of reactions involving amide bond formation.
-
Step 1: Formation of Piperidine Carboxamide
Reagents: Piperidine, carboxylic acid derivative (e.g., acyl chloride or ester), base (e.g., triethylamine)
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Reaction: Piperidine reacts with the carboxylic acid derivative in the presence of a base to form the piperidine carboxamide.
化学反応の分析
Types of Reactions
4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Alkyl halides, acyl halides; presence of a base or catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or piperidines
科学的研究の応用
4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-((3,3-dimethylbutanamido)methyl)benzoic acid
- ®-methyl-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoate
Uniqueness
4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring with a dimethylbutanamido group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
生物活性
The compound 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H26N2O
- Molecular Weight: 242.37 g/mol
Research indicates that compounds like This compound may interact with various neurotransmitter systems. Specifically, piperidine derivatives are known to modulate opioid receptors, potentially acting as antagonists or agonists depending on their structural modifications.
Opioid Receptor Interaction
Piperidine derivatives have been studied for their ability to selectively bind to opioid receptors. For instance, studies on similar compounds have demonstrated high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors, which are critical in pain modulation and reward pathways . The selectivity and binding affinity of these compounds can significantly influence their therapeutic efficacy and side effect profiles.
Pharmacological Profile
The biological activity of This compound includes:
- Analgesic Effects: Potential use in pain management through modulation of opioid receptors.
- Anti-inflammatory Properties: Similar compounds have shown effectiveness in reducing inflammation by inhibiting pathways associated with cytokine release .
- CNS Activity: The compound may exhibit central nervous system effects, influencing mood and anxiety disorders through its interaction with neurotransmitter systems.
Study 1: Opioid Receptor Antagonism
A study investigated a related piperidine compound's effects on gastrointestinal motility disorders. The findings suggested that the compound acted as a selective mu receptor antagonist, which could be beneficial in treating conditions like postoperative ileus .
Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of piperidine derivatives, it was found that these compounds could inhibit TNF-alpha-induced NF-kB activation. This mechanism is crucial for managing chronic inflammatory diseases .
Table 1: Comparative Binding Affinity of Piperidine Derivatives
Compound Name | Mu Receptor Ki (nM) | Kappa Receptor Ki (nM) | Delta Receptor Ki (nM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
LY246736 (Alvimopan) | 0.77 | 40 | 4.4 |
JDTic | TBD | TBD | TBD |
Note: TBD = To Be Determined based on specific experimental data.
特性
IUPAC Name |
4-[(3,3-dimethylbutanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)10-13(19)16-11-12-6-8-18(9-7-12)14(20)17(4)5/h12H,6-11H2,1-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGWFRCHEXBEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。